REACTION_CXSMILES
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[CH3:1][O:2][CH:3]([O:8][CH3:9])[C:4](OC)=[O:5].[Cl:10][C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH2:16][NH2:17]>CCOC(C)=O>[Cl:10][C:11]1[C:12]([F:20])=[CH:13][C:14]([F:19])=[C:15]([CH:18]=1)[CH2:16][NH:17][C:4](=[O:5])[CH:3]([O:8][CH3:9])[O:2][CH3:1]
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Name
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Quantity
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1.45 g
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Type
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reactant
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Smiles
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COC(C(=O)OC)OC
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Name
|
|
Quantity
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1.78 g
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Type
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reactant
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Smiles
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ClC=1C(=CC(=C(CN)C1)F)F
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Name
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Quantity
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20 mL
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with HCl (2 N, 10 ml), saturated Na2CO3 (10 ml), H2O (10 ml) and brine (10 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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After concentrated in vacuo
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Name
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Type
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product
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Smiles
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ClC=1C(=CC(=C(CNC(C(OC)OC)=O)C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |